molecular formula C18H13NO2 B3341909 (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) CAS No. 111122-84-0

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)

Cat. No.: B3341909
CAS No.: 111122-84-0
M. Wt: 275.3 g/mol
InChI Key: KFSOAIOQXJYNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) is an organic compound with the molecular formula C18H13NO2. It is also known as 2,5-Dibenzoyl pyrrole. This compound features a pyrrole ring substituted at the 2 and 5 positions with benzoyl groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) typically involves the reaction of pyrrole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where the benzoyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or amines.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) involves its interaction with various molecular targets. The benzoyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (1H-Pyrrole-3,4-diyl)bis(phenylmethanone): This compound has a similar structure but with the benzoyl groups at the 3 and 4 positions of the pyrrole ring.

    (1H-Pyrrole-2,5-diyl)bis(methanone): This compound has methanone groups instead of benzoyl groups.

Uniqueness

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) is unique due to the specific positioning of the benzoyl groups, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5-benzoyl-1H-pyrrol-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-17(13-7-3-1-4-8-13)15-11-12-16(19-15)18(21)14-9-5-2-6-10-14/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSOAIOQXJYNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554897
Record name (1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111122-84-0
Record name (1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Reactant of Route 2
Reactant of Route 2
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Reactant of Route 3
Reactant of Route 3
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Reactant of Route 4
Reactant of Route 4
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Reactant of Route 5
Reactant of Route 5
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Reactant of Route 6
Reactant of Route 6
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.